3-(1H-pyrazol-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-3-8(7-9-4-1)11-6-2-5-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLYGWOUDNVDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463991 | |

| Record name | 3-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25700-12-3 | |

| Record name | 3-(1H-Pyrazol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1H-pyrazol-1-yl)pyridine CAS number and properties

An In-Depth Technical Guide to 3-(1H-pyrazol-1-yl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on this compound, a heterocyclic building block of significant interest in contemporary chemical and pharmaceutical research. The guide is structured to provide not just data, but also contextual insights into the synthesis, characterization, and application of this compound, reflecting the expertise and experience of a senior application scientist.

This compound is an aromatic organic compound featuring a pyridine ring substituted at the 3-position with a pyrazole ring via a nitrogen atom. This specific linkage and the combination of a π-deficient pyridine ring with a π-excessive pyrazole ring confer unique electronic and coordination properties, making it a valuable scaffold in medicinal chemistry and materials science.

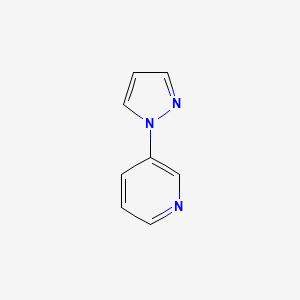

Chemical Structure:

Caption: Structure of this compound.

The fundamental properties of this compound are summarized in the table below, compiled from reliable chemical supplier data.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 13945-37-0 | [1] |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 49-53 °C | [1] |

| Boiling Point | 288.7 ± 15.0 °C (at 760 mmHg) | [1] |

| Density | 1.25 ± 0.1 g/cm³ |[1] |

Synthesis and Purification: A Protocol with Rationale

The synthesis of this compound can be efficiently achieved through several established methods. A prevalent and robust strategy involves the copper-catalyzed N-arylation of pyrazole with a 3-halopyridine, such as 3-bromopyridine. This method, a variation of the Ullmann condensation, is favored for its reliability and good yields.

Workflow: Copper-Catalyzed N-Arylation

Caption: Microwave-assisted synthesis workflow for this compound.

Detailed Experimental Protocol:

-

Step 1: Reagent Charging. In an oven-dried microwave reaction tube, combine 3-bromopyridine (1.0 equiv), pyrazole (1.3 equiv), copper(I) oxide (Cu₂O, 0.10 equiv), and potassium phosphate monohydrate (K₃PO₄·H₂O, 2.0 equiv).[2]

-

Rationale: Pyrazole is used in slight excess to drive the reaction to completion. K₃PO₄ serves as the base to deprotonate the pyrazole N-H, forming the nucleophile. Cu₂O is the catalyst that facilitates the carbon-nitrogen bond formation.

-

-

Step 2: Inert Atmosphere. Evacuate the tube and backfill with an inert gas, such as argon. Repeat this cycle three times.

-

Rationale: This is crucial to remove oxygen, which can oxidize the copper catalyst and lead to unwanted side reactions, thereby reducing the yield.

-

-

Step 3: Microwave Reaction. Seal the tube and place it in a microwave reactor. Irradiate with an initial power of 50 W until the temperature reaches 100 °C, then maintain this temperature for 1 hour.[2]

-

Rationale: Microwave heating provides rapid and uniform heating, significantly reducing the reaction time compared to conventional heating methods.

-

-

Step 4: Work-up. After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Rationale: Ethyl acetate is a good solvent for the product and is suitable for the subsequent filtration and chromatography steps.

-

-

Step 5: Initial Purification. Filter the resulting solution through a short pad of silica gel and concentrate the filtrate under reduced pressure.[2]

-

Rationale: This step removes the inorganic salts (potassium phosphate) and the copper catalyst residues, providing the crude product.

-

-

Step 6: Final Purification. Purify the crude product by flash column chromatography on silica gel, using a mixture of pentane and ethyl acetate as the eluent.[2]

-

Rationale: This final step separates the desired product from any unreacted starting materials and organic byproducts, yielding the pure compound. The product's identity and purity should be confirmed by spectroscopic analysis.

-

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is essential and is typically achieved using a combination of spectroscopic methods.

Table 2: Key Spectroscopic Data

| Technique | Data and Interpretation | Reference |

|---|---|---|

| ¹H NMR | (400 MHz, CDCl₃): Signals are observed in the aromatic region, including characteristic doublets and multiplets for the pyridine and pyrazole protons. Key peaks appear at δ 8.97 (d, 1H), 8.51 (dd, 1H), 7.95 (m, 1H), 7.69 (m, 1H), and 6.45 (m, 1H) ppm. | [2] |

| ¹³C NMR | (100 MHz, CDCl₃): Resonances confirm the eight unique carbon atoms in the structure. Characteristic peaks include δ 151.1, 145.8, 142.4, 126.5, 112.4, and 109.0 ppm. | [2] |

| HRMS (EI) | The high-resolution mass spectrum shows a molecular ion peak (M⁺) at m/z 145.0635, which corresponds to the calculated exact mass for the molecular formula C₈H₇N₃ (145.0640). This confirms the elemental composition. | [2] |

| IR | The infrared spectrum would show characteristic C-H stretching frequencies for the aromatic rings (around 3100-3000 cm⁻¹) and C=N/C=C stretching vibrations within the heterocyclic rings (typically in the 1600-1400 cm⁻¹ region). |[3] |

Applications in Research and Development

The pyrazole moiety is a well-established "privileged scaffold" in drug discovery, known for its wide range of biological activities.[4][5] The this compound structure combines this with the versatile pyridine ring, making it a highly valuable building block.

-

Medicinal Chemistry & Drug Discovery: This scaffold is frequently employed in the design of small molecule inhibitors. The nitrogen atoms of both rings can act as hydrogen bond acceptors or donors, and as coordination sites for metal ions in metalloenzymes. Its rigid structure provides a well-defined vector for substituent placement to probe the binding pockets of biological targets. It has been incorporated into molecules investigated for:

-

Anti-cancer therapeutics: As a core fragment for kinase inhibitors.[4]

-

Anti-inflammatory agents: The pyrazole core is famously part of celecoxib, a selective COX-2 inhibitor.[4]

-

Neuroscience: Derivatives have been explored for activity at various central nervous system receptors, such as cannabinoid receptors and AMPA receptors.[6]

-

-

Materials Science & Coordination Chemistry: The two distinct nitrogen environments (pyridine and pyrazole) make this compound an excellent bidentate ligand for coordinating with metal ions. The resulting metal complexes are investigated for applications in:

-

Catalysis: As ligands that can tune the electronic and steric properties of a metal center.

-

Luminescent Materials: For potential use in organic light-emitting diodes (OLEDs) or as chemical sensors.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure personnel safety. While a specific, comprehensive safety profile is not available in the search results, general precautions for this class of compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8]

-

Handling: Avoid direct contact with skin and eyes.[9] Wash hands thoroughly after handling. Avoid creating dust if working with the solid form.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound is a versatile heterocyclic compound whose value is rooted in its straightforward synthesis and its desirable physicochemical properties. Its utility as a pharmacophore and a coordinating ligand ensures its continued relevance in the fields of drug discovery and materials science. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their synthetic and development programs.

References

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central - NIH. [Link]

-

Recent advances in the therapeutic applications of pyrazolines. PubMed Central - NIH. [Link]

-

Supporting information for: A General and Efficient Copper-Catalyzed N-Arylation of N-Heterocycles. University of California, Irvine. [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. rsc.org [rsc.org]

- 3. jocpr.com [jocpr.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-pyrazol-1-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The guide delves into the structural attributes, melting point, boiling point, solubility, dissociation constant (pKa), and lipophilicity (logP) of this molecule. Acknowledging the limited availability of direct experimental data for this compound, this document also presents data for the closely related isomer, 3-(1H-pyrazol-3-yl)pyridine, to provide valuable comparative insights. Each section includes a detailed discussion of the theoretical and practical significance of the property, a summary of available data, and robust, field-proven experimental protocols for their determination. This guide is designed to be a valuable resource, empowering researchers to make informed decisions in their discovery and development endeavors.

Introduction: The Significance of Pyrazolylpyridines in Medicinal Chemistry

The fusion of pyrazole and pyridine rings creates a scaffold with a unique electronic distribution and hydrogen bonding capabilities, making pyrazolylpyridines a privileged class of compounds in medicinal chemistry.[1][2] These entities are being extensively investigated for a wide array of therapeutic applications, including their potential as kinase inhibitors and anticancer agents.[1] The specific substitution pattern, such as in this compound, significantly influences the molecule's interaction with biological targets. A thorough understanding of its physicochemical properties is therefore a critical prerequisite for rational drug design, enabling the optimization of crucial parameters like absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide aims to provide a detailed examination of these foundational properties.

Molecular Structure and Core Attributes

The foundational characteristics of this compound are dictated by its molecular structure, which features a pyridine ring substituted at the 3-position with a 1H-pyrazol-1-yl moiety.

| Attribute | Value | Source |

| Molecular Formula | C₈H₇N₃ | [3] |

| Molecular Weight | 145.16 g/mol | [3][4] |

| IUPAC Name | This compound | N/A |

| CAS Number | 13292-87-0 | [5] |

Thermal Properties: Melting and Boiling Points

Melting Point

The melting point is a critical parameter for material characterization and is indicative of crystal lattice energy.

| Compound | Melting Point (°C) |

| 3-(1H-Pyrazol-3-yl)pyridine | 57 - 60 |

| N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 76 |

| N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | 88 |

| N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | 96 |

| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 102 |

| N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | 127 |

| N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | 136 |

| N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | 152 |

| N-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | 167 |

| Pyrazole | 66 - 70 |

Discussion: The melting point of the isomer 3-(1H-pyrazol-3-yl)pyridine is reported to be in the range of 57-60 °C. The melting points of various N-substituted propanamide derivatives of 3-(1H-pyrazol-1-yl)propanamide span a wider range, from 76 °C to 167 °C, demonstrating the significant impact of substituents on crystal packing and intermolecular interactions.[6][7] For comparison, the parent pyrazole has a melting point of 66-70 °C.[8]

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance.[9][10][11]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] A transition, such as melting, results in an endothermic peak, the onset of which is the melting point.[2]

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo)

-

Aluminum or hermetic pans

-

Microbalance (accurate to ±0.01 mg)

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.[2]

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a tared aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to ensure good thermal contact. For volatile samples, hermetic pans are recommended.

-

Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed pan as the reference.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature significantly above the melting point.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the cell back to the initial temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the thermogram. The area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

The boiling point provides information about the volatility of a substance.

| Compound | Boiling Point (°C) | Pressure (kPa) |

| Pyrazole | 186 - 188 | 101.325 |

Discussion: No experimental boiling point data for this compound was found. The parent compound, pyrazole, has a boiling point of 186-188 °C at standard atmospheric pressure.[8] It is anticipated that this compound would have a higher boiling point due to its larger molecular weight and greater potential for intermolecular interactions.

The OECD Guideline 103 describes several methods for determining the boiling point of a substance.[12][13][14][15] The dynamic method is highlighted here as it also allows for the determination of vapor pressure.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[12][13][15] In the dynamic method, the pressure in the apparatus is varied, and the corresponding boiling temperatures are recorded.

Instrumentation:

-

Apparatus for measuring vapor pressure (e.g., a Cottrell pump)

-

Heating bath

-

Temperature measuring device (calibrated)

-

Pressure measuring device (calibrated)

-

Vacuum pump

Procedure:

-

Apparatus Setup: Assemble the boiling point apparatus according to the manufacturer's instructions.

-

Sample Introduction: Introduce a sufficient amount of this compound into the boiling flask.

-

Pressure Adjustment: Reduce the pressure in the apparatus to the lowest desired value.

-

Heating: Gently heat the sample until it boils.

-

Equilibrium Measurement: Record the temperature and pressure once the boiling point has stabilized.

-

Incremental Pressure Increase: Increase the pressure in increments and repeat the measurement of the corresponding boiling temperature.

-

Data Analysis: Plot the logarithm of the pressure versus the reciprocal of the absolute temperature. The normal boiling point is the temperature at which the vapor pressure is 101.325 kPa.

Caption: Dynamic Method for Boiling Point Determination.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.

| Compound | Aqueous Solubility (mg/L) |

| Pyrazole | 19400 (at 25 °C) |

Discussion: Experimental aqueous solubility data for this compound is not available. The parent pyrazole is highly soluble in water.[1] Given the introduction of the more lipophilic pyridine ring, it is expected that this compound will have a lower aqueous solubility than pyrazole.

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the solubility of a compound, especially for those with chromophores that allow for UV detection.[4][16][17]

Principle: An excess of the compound is equilibrated in an aqueous buffer. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by HPLC using a calibration curve.

Instrumentation:

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

-

Shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

pH meter

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile/water).

-

HPLC Method Development: Develop an HPLC method that provides good separation and a sharp peak for the compound of interest.

-

Calibration Curve Generation: Inject the standard solutions and generate a calibration curve of peak area versus concentration.

-

Equilibration: Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase and inject it into the HPLC system.

-

Concentration Determination: Determine the concentration of the compound in the saturated solution using the calibration curve.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a crucial parameter that influences a drug's solubility, permeability, and target binding.

Predicted pKa: While no experimental pKa value for this compound was found, computational tools can provide an estimate. MarvinSketch predicts a basic pKa of approximately 2.5 for the pyridine nitrogen and an acidic pKa of around 1.1 for the pyrazole nitrogen. The pyridine nitrogen is expected to be the more basic site.

Potentiometric titration is a classic and reliable method for determining the pKa of a substance.[3][18][19][20][21]

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[3][18]

Instrumentation:

-

Potentiometer with a pH electrode

-

Burette

-

Stir plate and stir bar

-

Constant temperature bath

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffers of known pH (e.g., 4, 7, and 10).[18]

-

Sample Preparation: Prepare a solution of this compound of known concentration in deionized water or a suitable co-solvent if solubility is low.[19]

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature. Immerse the pH electrode and the tip of the burette into the solution.

-

Titration:

-

For a basic compound, titrate with a standardized solution of a strong acid (e.g., HCl).

-

For an acidic compound, titrate with a standardized solution of a strong base (e.g., NaOH).

-

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant, allowing the reading to stabilize before each measurement.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Computed LogP: Various computational models can predict logP values. For this compound, a predicted XLogP3 value of 1.4 is available from some chemical suppliers, which is consistent with the predicted value for the related 3-(1H-imidazol-2-yl)pyridine (LogP 1.4717).[16]

The shake-flask method is the traditional and most reliable method for determining the logP of a compound.[22][23][24][25][26]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations.[23]

Instrumentation:

-

Separatory funnels or vials

-

Shaker or rotator

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the water (or buffer, typically pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a sufficient time to allow for complete partitioning (e.g., 2-4 hours).

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the logP using the following formula: logP = log ( [Concentration in octanol] / [Concentration in aqueous phase] )

Caption: Shake-Flask Method for logP Determination.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While direct experimental data for this specific compound remains limited, the information presented for its isomer and related derivatives, coupled with robust and validated experimental protocols, offers a strong foundation for researchers. The systematic determination of these properties is a cornerstone of successful drug discovery and development, and it is hoped that this guide will serve as a valuable tool for scientists working with this important class of heterocyclic compounds.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. Test No. 103: Boiling Point. [Link]

-

OECD. Test No. 103: Boiling Point. [Link]

-

protocols.io. LogP / LogD shake-flask method. (2024). [Link]

- Avdeef, A. (2001). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 771-786.

-

Eurolab. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. [Link]

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). [Link]

-

ResearchGate. LogP / LogD shake-flask method v1. [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). [Link]

-

ACS Publications. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. [Link]

-

PubChem. Pyrazole. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

Duke Kunshan University. Differential Scanning Calorimetry (DSC). [Link]

-

PubMed Central. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). [Link]

-

ResearchGate. DSC Studies on Organic Melting Temperature Standards. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). [Link]

-

PubMed. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. (2009). [Link]

-

PubMed Central. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design. (2025). [Link]

-

Boron Molecular. This compound. [Link]

-

World Journal of Pharmaceutical Research. chemistry and biological properties of pyrazole derivatives. [Link]

Sources

- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pharmaguru.co [pharmaguru.co]

- 5. researchgate.net [researchgate.net]

- 6. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. books.google.cn [books.google.cn]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. laboratuar.com [laboratuar.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. scribd.com [scribd.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LogP / LogD shake-flask method [protocols.io]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. researchgate.net [researchgate.net]

- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)pyridine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, detailed synthetic protocols, spectroscopic characterization, and its emerging potential in medicinal chemistry.

Core Molecular Attributes of this compound

This compound is a bicyclic aromatic compound consisting of a pyridine ring substituted at the 3-position with a pyrazole ring linked via a nitrogen atom. This structural arrangement imparts unique physicochemical properties that make it a valuable scaffold in the design of novel therapeutic agents.

Molecular Formula and Weight

The chemical structure of this compound dictates its molecular formula and weight, which are fundamental parameters for any chemical entity.

| Property | Value |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| Exact Mass | 145.0640 g/mol [1] |

Note on Isomers: It is crucial to distinguish this compound from its isomers, such as 3-(1H-pyrazol-3-yl)pyridine (CAS No. 45887-08-9) and 2-(1H-pyrazol-3-yl)pyridine (CAS No. 75415-03-1), where the connectivity between the two rings differs.[2][3][4][5] The specific isomer discussed in this guide has the pyrazole ring attached to the pyridine ring via the N1 position of the pyrazole. While a dedicated CAS number for this compound is not consistently reported in major databases, its synthesis and characterization are well-documented in scientific literature.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies. The copper-catalyzed N-heteroarylation of pyrazole with a 3-halopyridine is a preferred method, offering good yields and selectivity.

Experimental Protocol: Copper-Catalyzed N-Heteroarylation[1]

This protocol describes a reliable method for the synthesis of this compound.

Materials:

-

3-Halopyridine (e.g., 3-bromopyridine or 3-iodopyridine)

-

Pyrazole

-

Copper(I) oxide (Cu₂O)

-

Potassium phosphate hydrate (K₃PO₄·H₂O)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Ethyl acetate

-

Pentane

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction tube, add the 3-halopyridine (1.0 equiv), pyrazole (1.3 equiv), Cu₂O (0.10 equiv), and K₃PO₄·H₂O (2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture. For microwave-assisted synthesis, irradiate at 100°C for 1 hour.[1] For conventional heating, stirring at an elevated temperature (e.g., 110-120°C) until completion of the reaction (monitored by TLC) is recommended.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of silica gel to remove inorganic salts and the copper catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of pentane and ethyl acetate (e.g., 1:1) as the eluent to afford pure this compound.

Diagram of the Synthetic Workflow:

Spectroscopic Characterization

Unambiguous structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.97 (d, J = 2.8 Hz, 1H)

-

δ 8.51 (dd, J = 1.4, 4.8 Hz, 1H)

-

δ 8.00 (ddd, J = 1.4, 2.8, 8.3 Hz, 1H)

-

δ 7.95 (d, J = 2.5 Hz, 1H)

-

δ 7.73 (d, J = 1.6 Hz, 1H)

-

δ 7.42 (dd, J = 4.8, 8.3 Hz, 1H)

-

δ 6.49 (dd, J = 1.8, 2.5 Hz, 1H)

¹³C NMR (100 MHz, CDCl₃):

-

δ 151.1, 145.8, 142.4, 137.9, 128.5, 126.5, 124.2, 112.4, 109.0

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule. Electron Ionization Mass Spectrometry (EI-MS) reveals characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for C₈H₇N₃ [M+H]⁺: 146.0718

-

Found: 146.0719[1]

Electron Ionization Mass Spectrometry (EI-MS): The fragmentation of pyrazole-containing compounds under EI-MS conditions often involves characteristic losses. For pyrazoles, the expulsion of HCN and N₂ are common fragmentation pathways.[2] For arylpyrazoles, fragmentation of the pyrazole ring and cleavage of the bond between the two rings are expected.[6] A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion (m/z = 145), followed by fragmentation of the pyrazole and/or pyridine rings.

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway:

Applications in Drug Discovery and Development

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] Pyrazolopyridine derivatives, in particular, have garnered significant attention due to their wide range of pharmacological activities.

Kinase Inhibition

Many pyrazolopyridine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a target in inflammation and oncology.[7]

Anticancer Activity

The pyrazole and pyrazolopyridine cores are featured in a multitude of compounds with demonstrated anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of cell cycle-dependent kinases (CDKs), growth factor receptors, and other signaling pathways critical for tumor growth and survival.[5]

Other Therapeutic Areas

The versatility of the pyrazolylpyridine scaffold extends to other therapeutic areas. Derivatives have been explored for their potential as:

While specific clinical applications of this compound itself are not yet established, its structural motifs are present in molecules with significant biological activity, making it a highly attractive starting point for the design of new chemical entities in drug discovery programs. Patent literature indicates the use of related structures in the development of pesticides and other bioactive agents.[10][11]

Safety and Handling

General Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a heterocyclic compound with a well-defined structure and accessible synthetic routes. Its characterization by modern spectroscopic techniques provides a clear structural fingerprint. The presence of the pyrazolylpyridine scaffold, a known pharmacophore, positions this molecule as a valuable building block for the development of novel therapeutic agents across a range of diseases, most notably in oncology and inflammatory disorders. Further investigation into the specific biological activities of this isomer and its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (URL: [Link])

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. (URL: [Link])

-

This compound. Boron Molecular. (URL: [Link])

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. (URL: [Link])

- Supporting Information for: Microwave-Assisted Copper-Catalyzed N-Heteroarylation of Nitrogen Nucleophiles. (URL: Not publicly available)

-

Supporting Information. The Royal Society of Chemistry. (URL: [Link])

- Process for the preparation of 3-(3-chloro-1h-pyrazol-1-yl)pyridine.

-

Recent advances in the therapeutic applications of pyrazolines. ResearchGate. (URL: [Link])

-

Pharmacological activities of pyrazolone derivatives. (URL: [Link])

-

3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine. MySkinRecipes. (URL: [Link])

- Process for the preparation of 3-(3-chloro-1h-pyrazol-1-yl)pyridine.

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (URL: [Link])

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (URL: [Link])

-

1H-pyrazolo [3,4-c] pyridine derivative and its use as well as pharmaceutical composition and its use - Patent PL-204263-B1. PubChem. (URL: [Link])

-

Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives. International Journal of Current Research. (URL: [Link])

Sources

- 1. rsc.org [rsc.org]

- 2. BiblioBoard [openresearchlibrary.org]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives | International Journal of Current Research [journalcra.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2016018443A1 - Process for the preparation of 3-(3-chloro-1h-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]

- 11. CA2954631A1 - Process for the preparation of 3-(3-chloro-1h-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

Spectroscopic Data for 3-(1H-pyrazol-1-yl)pyridine: An In-depth Technical Guide

Introduction

3-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a pyridine and a pyrazole ring, imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. Accurate and unambiguous structural characterization is the cornerstone of any research and development endeavor involving this molecule. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering insights into the relationship between its molecular structure and its spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the spectroscopic properties of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Proton (¹H) NMR Spectroscopy

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals for each of the seven aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (Pyridine) | 8.97 | d | 2.8 |

| H-6' (Pyridine) | 8.51 | dd | 4.8, 1.5 |

| H-5 (Pyrazole) | 7.95-7.96 | m | |

| H-4' (Pyridine) | 7.66-7.72 | m | |

| H-3 (Pyrazole) | 7.54-7.56 | m | |

| H-5' (Pyridine) | - | - | |

| H-4 (Pyrazole) | 6.43-6.45 | m |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.[1]

Expertise & Experience: Interpretation of the ¹H NMR Spectrum

The downfield chemical shifts of the pyridine protons (H-2', H-6', H-4') are characteristic of electron-deficient aromatic systems. The proton at the 2'-position (H-2') appears as a doublet at 8.97 ppm due to coupling with H-4'. The H-6' proton at 8.51 ppm is a doublet of doublets, arising from couplings to both H-5' and H-4'. The pyrazole protons also show distinct resonances. The signal for H-5 of the pyrazole ring appears around 7.95-7.96 ppm. The chemical shifts of heterocyclic protons are influenced by factors such as ring currents and the electronegativity of the heteroatoms.[2] The upfield shift of the H-4 proton of the pyrazole ring (6.43-6.45 ppm) is a notable feature, reflecting the specific electronic environment within the pyrazole moiety.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for reliable data.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

-

Instrumentation and Data Acquisition:

-

The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.

-

The instrument is locked onto the deuterium signal of the CDCl₃.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment is typically used.

-

Key acquisition parameters include a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals is performed to determine the relative number of protons.

-

Mandatory Visualization: ¹H NMR Workflow

Caption: Workflow for ¹H NMR analysis of this compound.

Carbon-¹³ (¹³C) NMR Spectroscopy

Data Presentation: ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-6' (Pyridine) | 151.1 |

| C-2' (Pyridine) | 145.8 |

| C-5 (Pyrazole) | 142.4 |

| C-4' (Pyridine) | 126.5 |

| C-3' (Pyridine) | 112.4 |

| C-3 (Pyrazole) | - |

| C-4 (Pyrazole) | 109.0 |

| C-5' (Pyridine) | - |

Note: Assignments are based on typical chemical shift ranges for pyridine and pyrazole derivatives and may require 2D NMR experiments for unambiguous confirmation.[1]

Expertise & Experience: Interpretation of the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly informative. The carbons of the pyridine ring appear at characteristic downfield shifts, with C-2' and C-6' being the most deshielded due to the electronegativity of the adjacent nitrogen atom.[3] The pyrazole carbons also resonate in the aromatic region. The quaternary carbon (C-3') directly attached to the pyrazole ring is observed around 112.4 ppm. The chemical shifts are sensitive to the electronic distribution within the heterocyclic rings.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation:

-

A more concentrated sample is generally required for ¹³C NMR. Use 50-100 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

The spectrum is recorded on a 100 MHz (or higher) NMR spectrometer.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity via the Nuclear Overhauser Effect (NOE).

-

Key acquisition parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The FID is Fourier transformed.

-

The spectrum is phase- and baseline-corrected.

-

Chemical shifts are referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Mandatory Visualization: ¹³C NMR Workflow

Caption: Workflow for ¹³C NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3150-3100 | Medium | C-H stretch | Aromatic (Pyrazole & Pyridine) |

| 1600-1585 | Medium-Strong | C=C and C=N stretching | Aromatic rings |

| 1500-1400 | Medium-Strong | C=C and C=N stretching | Aromatic rings |

| 1300-1000 | Medium | C-H in-plane bending | Aromatic rings |

| 900-675 | Strong | C-H out-of-plane bending | Aromatic rings |

Expertise & Experience: Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions arising from the vibrations of the two aromatic rings. The C-H stretching vibrations of the aromatic protons are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹.[4][5] The region between 1600 cm⁻¹ and 1400 cm⁻¹ will likely contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations within the pyrazole and pyridine rings.[4][5] The fingerprint region, below 1300 cm⁻¹, will exhibit a complex pattern of bands due to C-H in-plane and out-of-plane bending vibrations, which are characteristic of the substitution pattern on the pyridine ring.[4]

Experimental Protocol: Acquiring an FT-IR Spectrum (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

-

-

Data Processing:

-

The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

-

The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

ATR correction may be applied to the spectrum to make it comparable to a transmission spectrum.

-

Baseline correction and peak picking are performed to identify the positions of the absorption bands.

-

Caption: Workflow for EI-MS analysis of this compound.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive spectroscopic profile of this compound. ¹H and ¹³C NMR spectroscopy confirm the connectivity and chemical environment of the constituent atoms. While an experimental IR spectrum was not found, predictive analysis based on related structures offers valuable insights into the expected vibrational modes. Mass spectrometry definitively establishes the molecular weight and elemental composition, and the fragmentation pattern corroborates the proposed structure. This in-depth guide serves as a critical reference for scientists and researchers, ensuring the confident identification and characterization of this important heterocyclic compound in their ongoing scientific endeavors.

References

- Supporting Information for: Copper-Catalyzed N-Arylation of Pyrazoles with Halopyridines. [No further citation details available in the provided search results]

- Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES.

- Sample prepar

- The NMR interpretations of some heterocyclic compounds which are... (n.d.).

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.

- Electron Ionization. (n.d.). School of Chemical Sciences - University of Illinois.

- Harrata, K. (n.d.). Mass Spectrometry Tutorial.

- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.).

- Electron Ionization. (n.d.).

- Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- IR Spectroscopy Tutorial: Arom

- NMR Sample Preparation. (n.d.).

- CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). Canadian Science Publishing.

- 15.

- 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. (2023, September 20). OpenStax.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.

- Supporting Information for: [No further citation details available in the provided search results]

- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (n.d.).

- NMR Spectra of Simple Heterocycles. (n.d.). Portland Press.

- Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. (n.d.). Benchchem.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2025, July 4).

- Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.

- Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.).

- Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1.

- 3.1: Electron Ionization. (2022, July 3). Chemistry LibreTexts.

- Lec15 - IR Spectra of Aromatic Compounds. (2021, April 17). YouTube.

- 5.4: The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts.

- Basic Practical NMR Concepts. (n.d.). MSU chemistry.

- Pyrazole(288-13-1) IR Spectrum. (n.d.). ChemicalBook.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2025, February 12). Open Research Library.

- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026, January 9). Journal of the American Chemical Society.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- 1H-Pyrazole - the NIST WebBook. (n.d.). National Institute of Standards and Technology.

- IR spectral data of Pyrazoline derivatives (1-6). (n.d.).

- Interpret

- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.).

- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones. (n.d.). Benchchem.

- Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. (n.d.). The Royal Society of Chemistry.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).

- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.).

Sources

The Genesis of a Ligand Family: A Technical Guide to the Discovery and First Synthesis of Pyrazolylpyridines

This guide provides a comprehensive overview of the discovery and seminal synthesis of pyrazolylpyridines, a class of heterocyclic compounds that have become indispensable in coordination chemistry, materials science, and drug development. Eschewing a rigid template, this document is structured to logically unfold the narrative of their scientific inception, offering field-proven insights into the chemical principles and experimental design that led to their creation.

Introduction: The Strategic Importance of Pyrazolylpyridines

Pyrazole and pyridine rings are foundational motifs in heterocyclic chemistry, each conferring unique electronic and steric properties. The fusion of these two entities into a single molecular scaffold gives rise to the pyrazolylpyridine family. These compounds, particularly isomers like 2-(1H-pyrazol-1-yl)pyridine and 2-(1H-pyrazol-3-yl)pyridine, are celebrated for their versatile roles as chelating ligands. They are structural analogues of the well-known 2,2'-bipyridine ligands, but with notable advantages. The presence of the pyrazole ring introduces a deprotonatable NH group, allowing them to act as anionic, bridging ligands, which opens avenues for constructing neutral and polynuclear metal complexes with tailored photophysical and chemical properties. This unique characteristic has positioned them as critical components in the development of spin-crossover materials, luminescent sensors, and novel therapeutic agents.

The Dawn of an Unassuming Ligand: Historical Context and Discovery

While fused pyrazolopyridine systems were reported as early as 1908, the first synthesis of a simple, non-fused pyrazolylpyridine, 2-(1H-pyrazol-3(5)-yl)pyridine, was described much later in a 1992 publication by the German researchers Brunner and Scheck.[1] Their work was pivotal as it provided a straightforward and efficient route to this foundational ligand, which had previously been elusive. This discovery was timely, as the field of coordination chemistry was actively seeking alternatives to traditional bipyridine and terpyridine ligands to fine-tune the electronic and steric environment of metal centers. The Brunner and Scheck synthesis paved the way for a rapid expansion in the exploration of pyrazolylpyridine-metal complexes and their diverse applications.

The First Synthesis: A Step-by-Step Protocol for 2-(1H-pyrazol-3-yl)pyridine

The seminal synthesis by Brunner and Scheck is a two-step process that remains a cornerstone of pyrazolylpyridine chemistry. It begins with the formation of an enaminone intermediate, followed by a cyclization reaction with hydrazine.

Synthesis Workflow

Caption: A flowchart illustrating the two-step synthesis of 2-(1H-pyrazol-3-yl)pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one (Enaminone Intermediate)

-

Rationale: This step involves a condensation reaction between a methyl ketone (2-acetylpyridine) and an amide acetal (N,N-dimethylformamide diethyl acetal). The amide acetal serves as a one-carbon synthon and a source of the dimethylamino group, effectively extending the carbon chain of the acetylpyridine and introducing the necessary functionality for the subsequent cyclization. The reaction proceeds via nucleophilic attack of the enol or enolate of 2-acetylpyridine on the electrophilic carbon of the amide acetal, followed by elimination of ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-acetylpyridine (16.5 mmol, 2.0 g) and N,N-dimethylformamide diethyl acetal (a slight excess).

-

Add xylene (11 ml) as a solvent.

-

Heat the reaction mixture to 110°C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature.

-

Add hexane (10 ml) to precipitate the product.

-

Stir the resulting suspension at 3°C for 20 minutes.

-

Collect the yellow precipitate by filtration and dry under vacuum to yield 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one.[2]

-

Step 2: Synthesis of 2-(1H-pyrazol-3-yl)pyridine

-

Rationale: This is a classic pyrazole synthesis involving the cyclization of a 1,3-dicarbonyl equivalent (the enaminone) with hydrazine. The hydrazine molecule acts as a dinucleophile, with one nitrogen atom attacking the carbonyl carbon and the other attacking the β-carbon of the enone system. This is followed by intramolecular condensation and elimination of dimethylamine and water to form the stable aromatic pyrazole ring.

-

Procedure:

-

Dissolve the intermediate 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one (6.2 mmol, 1.0 g) in ethanol (3.3 ml) in a suitable reaction vessel.

-

Add hydrazine hydrate (2 ml).

-

Heat the reaction mixture to 60°C and maintain for 30 minutes.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under vacuum to afford the crude product.

-

The resulting pale yellow solid is 2-(1H-pyrazol-3-yl)pyridine, which can be further purified by recrystallization if necessary. A high yield of 97.3% has been reported for this step.[3]

-

Summary of Synthesis Parameters

| Step | Reactants | Solvent | Temperature | Time | Yield |

| 1 | 2-Acetylpyridine, N,N-Dimethylformamide diethyl acetal | Xylene | 110°C | 16 h | High |

| 2 | 3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one, Hydrazine Hydrate | Ethanol | 60°C | 0.5 h | 97.3% |

Mechanistic Insights

The formation of the pyrazole ring in the second step is a well-established reaction mechanism in heterocyclic chemistry.

Caption: A simplified representation of the key stages in the pyrazole ring formation.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the carbonyl carbon of the enaminone. This is followed by a conjugate addition of the second nitrogen atom to the β-carbon of the double bond. The resulting intermediate then undergoes cyclization with the elimination of a molecule of dimethylamine. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction, which determines whether the pyridine ring is attached to the C3 or C5 position of the pyrazole, can be influenced by the reaction conditions and the nature of the substituents.

Conclusion

The 1992 synthesis of 2-(1H-pyrazol-3-yl)pyridine by Brunner and Scheck marked a significant milestone in the field of coordination chemistry. The elegance and efficiency of this two-step protocol provided researchers with ready access to a versatile class of ligands. This foundational work has since catalyzed the development of a vast array of functionalized pyrazolylpyridines, leading to breakthroughs in areas ranging from molecular magnetism to medicinal chemistry. Understanding this seminal synthesis is not merely a historical exercise; it provides a fundamental appreciation for the rational design and synthesis of heterocyclic ligands that continue to shape modern chemical sciences.

References

- Brunner, H., & Scheck, T. (1992). Optisch aktive Übergangsmetall-Verbindungen, 100. Enantioselektive Katalysen, 75. Enantioselektive Hydrosilylierung von Acetophenon mit Rhodium-Katalysatoren und optisch aktiven Stickstoff-Liganden. Synthesis, 1992(12), 1223-1226.

-

Chemdad Co., Ltd. (n.d.). 3-(Dimethylamino)-1-(pyridine-2-yl)prop-2-en-1-one. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Retrieved from [Link]

Sources

Solubility of 3-(1H-pyrazol-1-yl)pyridine in Organic Solvents: A Framework for Prediction, Determination, and Interpretation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry, forming a core scaffold in various pharmacologically active agents. Its solubility in organic solvents is a critical physicochemical parameter that dictates its behavior in synthesis, purification, formulation, and various screening assays. This technical guide provides a comprehensive framework for understanding and determining the solubility of this molecule. Moving beyond a simple recitation of data, this document establishes the fundamental thermodynamic principles of solubility, analyzes the specific molecular features of this compound that govern its solvent interactions, and provides a detailed, field-proven experimental protocol for generating reliable solubility data. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction: The Strategic Importance of Solubility

The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties. Among these, solubility stands out as a paramount factor influencing everything from reaction kinetics in discovery chemistry to bioavailability in preclinical development. This compound, a molecule featuring both a pyridine and a pyrazole ring, belongs to a class of nitrogen-containing heterocycles that are prevalent in modern drug design. For instance, the pyrazolopyrimidine core, a related scaffold, is found in anxiolytic drugs like Ocinaplon, which modulate GABA-A receptors.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity. Poor solubility can hinder:

-

Synthesis and Purification: Difficulty in finding suitable solvents for reactions and crystallization.

-

Biological Screening: Precipitation in aqueous assay buffers, leading to inaccurate biological data.

-

Formulation Development: Challenges in creating stable solutions for preclinical and clinical administration.

This guide provides researchers with the theoretical grounding and practical methodology to predict, experimentally determine, and interpret the solubility of this compound across a range of relevant organic solvents.

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). A substance dissolves spontaneously when ΔGsol is negative. This value is a function of the enthalpy (ΔHsol) and entropy (ΔSsol) of solution, as described by the equation:

ΔGsol = ΔHsol - TΔSsol

The process can be conceptually broken down into three steps:

-

Lattice Energy: Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic, ΔH1 > 0).

-

Cavity Formation: Energy required to create a space in the solvent for the solute molecule (endothermic, ΔH2 > 0).

-

Solvation Energy: Energy released when the solute molecule forms new interactions with the solvent molecules (exothermic, ΔH3 < 0).

The overall enthalpy of solution is the sum of these steps: ΔHsol = ΔH1 + ΔH2 + ΔH3 . Solubility is thus a delicate balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[2][3]

Molecular Structure Analysis of this compound

The solubility behavior of this compound is dictated by its unique structural features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is sp2-hybridized and has a lone pair of electrons in an sp2 orbital. This makes it a hydrogen bond acceptor. The aromatic ring itself is relatively nonpolar and can participate in π-π stacking interactions.

-

Pyrazole Ring: This five-membered aromatic ring contains two nitrogen atoms. The N2 nitrogen is pyridine-like, acting as a hydrogen bond acceptor. The N1 nitrogen is pyrrole-like and, in this specific isomer, is bonded to the pyridine ring, so it is not a hydrogen bond donor.

-

Polarity and Dipole Moment: The presence of three electronegative nitrogen atoms introduces significant polarity and a notable molecular dipole moment.

The key takeaway is that this compound is a polar molecule capable of acting as a hydrogen bond acceptor at two distinct sites (the pyridine N and the pyrazole N2).[4][5] This functionality is crucial for its interaction with different solvent classes.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a useful heuristic grounded in the thermodynamics of intermolecular forces.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound, as they can form strong hydrogen bonds with the nitrogen atoms of the solute.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have large dipole moments but lack hydrogen bond donating capabilities. They can accept hydrogen bonds but cannot donate them. They should still be effective at solvating the molecule by engaging in strong dipole-dipole interactions and accepting hydrogen bonds if any were present (which they are not in this specific solute).

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The energy gained from solvating the polar this compound molecule is unlikely to overcome the strong solute-solute interactions in the crystal lattice, leading to predicted poor solubility.

Physicochemical Properties and Solvent Selection Strategy

While specific experimental data for this compound is not widely published, we can compile known and predicted properties to guide experimental design. For comparison, data for the related isomer 2-(1H-pyrazol-3-yl)pyridine is also included.

Table 1: Physicochemical Properties of Pyrazolyl Pyridines

| Property | This compound | 2-(1H-pyrazol-3-yl)pyridine | Data Source |

|---|---|---|---|

| Molecular Formula | C₈H₇N₃ | C₈H₇N₃ | Calculation |

| Molecular Weight | 145.16 g/mol | 145.17 g/mol | PubChem[7] |

| Melting Point | Not Available | 122 - 126 °C | Chem-Impex[8] |

| XLogP3 (Predicted) | Not Available | 0.8 | PubChem[7] |

| Hydrogen Bond Donors | 0 | 1 (pyrazole N-H) | Structure Analysis |

| Hydrogen Bond Acceptors | 3 | 3 | Structure Analysis |

Strategic Selection of Organic Solvents

A well-chosen set of solvents covering a range of polarities and hydrogen bonding capabilities is essential for building a comprehensive solubility profile.

Table 2: Properties of Common Organic Solvents for Solubility Screening

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | H-Bond Donor/Acceptor |

|---|---|---|---|---|

| n-Hexane | Nonpolar | 0.1 | 1.88 | Neither |

| Toluene | Nonpolar (Aromatic) | 2.4 | 2.38 | Acceptor (π-system) |

| Dichloromethane | Polar Aprotic | 3.1 | 9.08 | Neither |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Acceptor |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Acceptor |

| Isopropanol | Polar Protic | 3.9 | 19.9 | Both |

| Ethanol | Polar Protic | 4.3 | 24.5 | Both |

| Methanol | Polar Protic | 5.1 | 32.7 | Both |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor |

The following diagram illustrates a logical workflow for selecting an initial solvent screen based on the solute's structural properties.

Caption: Logical workflow for solvent selection based on solute structure.

Experimental Determination: The Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic solubility is the Equilibrium Shake-Flask Method , as described in OECD Guideline 107.[9][10] This method establishes a true thermodynamic equilibrium between the undissolved solid solute and the saturated solvent phase.

Causality Behind Experimental Choices

-

Why Equilibrium is Critical: A measurement taken before the system reaches equilibrium will underestimate the true solubility. The goal is to measure the maximum amount of solute a solvent can hold under given conditions, which only occurs at equilibrium.[11][12]

-

Why Temperature Control is Essential: Solubility is highly temperature-dependent. For most solids, solubility increases with temperature (an endothermic process).[12] Conducting the experiment in a temperature-controlled incubator or water bath ensures reproducibility and accuracy.

-

Why Purity Matters: The presence of impurities can alter the measured solubility. Using the purest available compound is a prerequisite for obtaining intrinsic solubility data.[9]

-

Why Confirming the Solid Phase is Important: The solute may undergo a polymorphic transformation to a more stable (and less soluble) form during the experiment. Confirming that the solid phase recovered after the experiment is the same as the starting material (e.g., via XRPD or DSC) is a key validation step.[12]

Step-by-Step Experimental Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials (e.g., 4 mL screw-cap vials). The excess should be sufficient to be clearly visible at the end of the experiment. Rationale: Ensuring a solid phase remains guarantees that the solution is saturated.

-

To each vial, add a known volume (e.g., 2 mL) of the selected organic solvent.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotator within a temperature-controlled incubator (e.g., at 25 °C).

-

Agitate the vials for a predetermined period. A typical duration is 24 to 48 hours. A preliminary kinetics study (measuring concentration at 4, 8, 24, and 48 hours) is recommended to determine the time required to reach a plateau, which signifies equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1 hour) to allow larger particles to settle.

-